![molecular formula C8H8N4O4 B404410 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 332164-33-7](/img/structure/B404410.png)

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photophysical Behavior Understanding

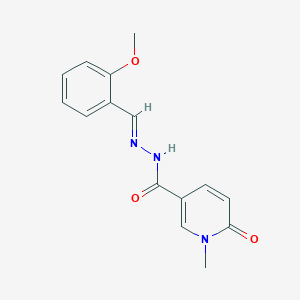

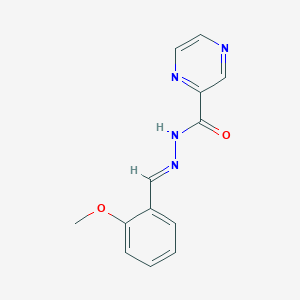

Studies on the crystal structures of derivatives related to 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol, such as 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, have contributed significantly to our understanding of their photophysical behavior. These derivatives exhibit considerable electron delocalization, which impacts their fluorescent properties and makes them useful in photophysical studies. The analysis of the bond lengths and electron delocalization patterns in these compounds provides insights into their structural and electronic characteristics, which are crucial for designing fluorescent probes and other applications in scientific research (S. Saha, 2002).

Membrane Dipole Potential Studies

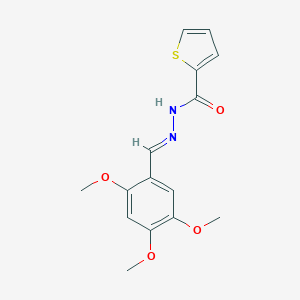

The nitro-2,1,3-benzoxadiazol-4-yl (NBD) group, found in compounds similar to this compound, serves as an environment-sensitive fluorescent probe. It has been utilized in studies to understand the effects of membrane dipole potential on redox reactions and fluorescence properties of NBD-labeled lipids. These investigations demonstrate how changes in the membrane dipole potential can influence the fluorescence emission intensity and reaction rates, offering valuable insights for biophysical studies of cellular membranes (J. I. Alakoskela & P. Kinnunen, 2001).

Analytical Chemistry Applications

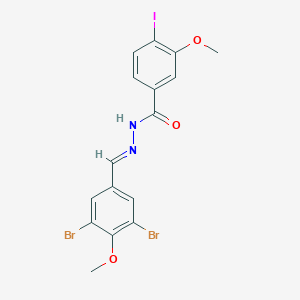

In analytical chemistry, derivatives of this compound have been utilized as chiral fluorescent tagging reagents. These compounds facilitate the resolution of enantiomers of amines and alcohols by high-performance liquid chromatography (HPLC). The development of such derivatization reagents allows for the efficient separation of chiral compounds, which is essential for pharmaceutical research and the study of biological systems (T. Toyo’oka et al., 1994).

Fluorescence Assays for Membrane Asymmetry

Compounds related to this compound, especially NBD-labeled lipids, are used in fluorescence assays to assess phospholipid membrane asymmetry. These assays involve chemically modifying NBD-labeled lipids to study lipid transport and membrane structure, providing a method to explore the dynamics of lipid movement across cell membranes. This application is crucial for understanding the mechanisms of membrane trafficking and signaling in cells (J. McIntyre & Richard G. Sleight, 1991).

Colorimetric Probes for Metal Ions

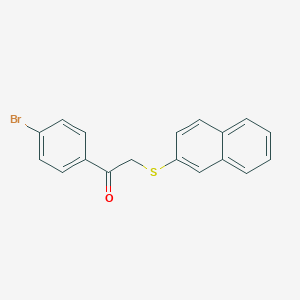

The use of 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) derivatives, structurally similar to this compound, in developing colorimetric probes for the detection of metal ions such as Hg2+ illustrates another significant application. These probes undergo a visible color change upon binding to specific ions, facilitating easy and rapid detection. This property is particularly useful in environmental monitoring and the development of diagnostic assays (Ke Wang et al., 2013).

作用機序

Target of Action

The primary target of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol, also known as 2-NBDG, is the glucose transport mechanism in cells . It is a fluorescent D-glucose analog that is often used to directly monitor glucose uptake in live cells and tissues .

Mode of Action

2-NBDG mimics glucose and is taken up by cells via the same transport mechanism as glucose . Once inside the cell, the fluorescence of 2-NBDG is activated, allowing for the visualization and quantification of glucose uptake .

Biochemical Pathways

The uptake of 2-NBDG is primarily mediated by glucose transporters (GLUTs) present in the cell membrane . These transporters are part of the major biochemical pathway for glucose metabolism, which includes glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle .

Result of Action

The uptake of 2-NBDG by cells provides a direct measure of cellular glucose uptake, which is a key indicator of cell viability . It can also be used as a contrast agent for the detection of tumor formation .

Action Environment

The fluorescence of 2-NBDG is sensitive to the environment . It exhibits maximum excitation and emission wavelengths at approximately 465/540 nm . The use of a fluorophore (such as FITC) optical filter can be used for result observation . The efficacy and stability of 2-NBDG can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules .

生化学分析

Biochemical Properties

It is known that this compound can be used to monitor glucose uptake in live cells at a single-cell resolution This suggests that it interacts with enzymes, proteins, and other biomolecules involved in glucose metabolism

Cellular Effects

The cellular effects of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol are largely dependent on its role in glucose metabolism. As a fluorescent glucose analog, it can influence cell function by affecting glucose uptake and utilization This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules involved in glucose metabolism These interactions could potentially lead to changes in enzyme activity and gene expression

Metabolic Pathways

It is believed to be involved in glucose metabolism due to its use as a fluorescent glucose analog

特性

IUPAC Name |

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c13-4-3-9-6-2-1-5-7(11-16-10-5)8(6)12(14)15/h1-2,9,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQQXCWWUUEILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1NCCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-5-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404327.png)

![2,3-dimethoxy-6-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B404329.png)

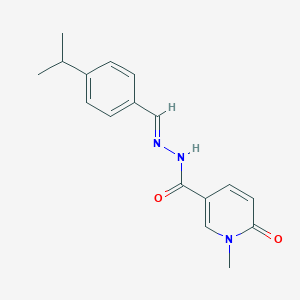

![1-methyl-6-oxo-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B404339.png)